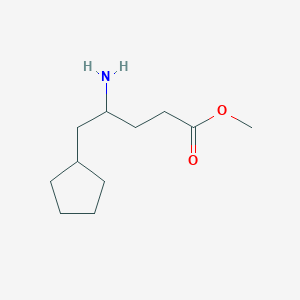
(S)-1-(2-Phenoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-Phenoxyphenyl)ethan-1-ol is a chiral compound with a phenoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Phenoxyphenyl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone, (S)-1-(2-Phenoxyphenyl)ethanone. This can be achieved using chiral catalysts or reagents that induce asymmetry in the reduction process. Commonly used methods include:
Catalytic Hydrogenation: Using chiral catalysts such as Rhodium or Ruthenium complexes.
Chemical Reduction: Employing chiral reducing agents like borane complexes or oxazaborolidine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often utilizing continuous flow reactors and advanced purification techniques to ensure the desired optical purity.
化学反応の分析
Types of Reactions
(S)-1-(2-Phenoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Further reduction to the corresponding alkane using strong reducing agents like Lithium Aluminum Hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, Sodium Borohydride (NaBH4).
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl).
Major Products Formed
Oxidation: (S)-1-(2-Phenoxyphenyl)ethanone.
Reduction: (S)-1-(2-Phenoxyphenyl)ethane.
Substitution: (S)-1-(2-Phenoxyphenyl)ethyl halides or tosylates.
科学的研究の応用
(S)-1-(2-Phenoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (S)-1-(2-Phenoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenoxy and phenyl groups can engage in π-π stacking and hydrophobic interactions, while the hydroxyl group can form hydrogen bonds, contributing to its binding affinity and specificity.
類似化合物との比較
(S)-1-(2-Phenoxyphenyl)ethan-1-ol can be compared with other similar compounds such as:
®-1-(2-Phenoxyphenyl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activities and properties.
1-(2-Phenoxyphenyl)ethanone: The oxidized form, lacking the hydroxyl group, which may have different reactivity and applications.
1-(2-Phenoxyphenyl)ethane: The fully reduced form, which may have different physical and chemical properties.
特性
分子式 |
C14H14O2 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
(1S)-1-(2-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H14O2/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-11,15H,1H3/t11-/m0/s1 |
InChIキー |
ONJFOAUWTFCJFM-NSHDSACASA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1OC2=CC=CC=C2)O |
正規SMILES |
CC(C1=CC=CC=C1OC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






aminehydrochloride](/img/structure/B13597053.png)


![tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13597072.png)






